CHD exhibits uncatalyzed oscillatory reactions when undergoing oxidation by acidic bromate in specific solutions like nitric and sulfuric acid mixtures []. This means the reaction cycles between different states without the need for an external catalyst, showcasing interesting dynamic behavior.
Organic Synthesis:
CHD can serve as a starting material for the synthesis of other organic compounds, such as 1,4-dihydroxybenzene and 1,4-benzoquinone. These compounds find applications in various fields, including dyes, pharmaceuticals, and polymers [].
Reaction Dynamics:
The influence of visible light on the bromate-CHD-ferroin oscillating reaction has also been investigated []. This research contributes to the understanding of how light can affect chemical reaction dynamics.
This white crystalline solid has the chemical formula (CH₂)₄(CO)₂ [].
It's one of the three isomers of cyclohexanedione, distinguished by the position of the carbonyl (C=O) groups on the cyclohexane ring [].
1,4-Cyclohexanedione serves as a valuable building block in organic synthesis for the creation of more complex molecules [].
Molecular Structure Analysis
The key feature of 1,4-cyclohexanedione is its cyclic hydrocarbon backbone (cyclohexane) with two ketone groups (C=O) attached at the first and fourth carbon positions [].
This structure allows for various chemical modifications due to the reactivity of the carbonyl groups.
The presence of two ketone groups makes it a 1,4-diketone, a specific type of diketone with interesting reactivity patterns compared to other diketones.
Chemical Reactions Analysis
Synthesis: There are various methods for synthesizing 1,4-cyclohexanedione. A common approach involves the oxidation of cyclohexene with oxidizing agents like potassium permanganate (KMnO₄) [].
Other relevant reactions include condensation reactions with various nucleophiles to form more complex molecules. For instance, it can react with diamines to form heterocyclic compounds [].
Physical And Chemical Properties Analysis
Melting point: 77 to 78.5 °C [].
Boiling point: 112 °C [].
Solubility: Soluble in ethanol, but insoluble in diethyl ether [].
Stability: Relatively stable under normal storage conditions but can undergo decomposition at high temperatures.
Mechanism of Action (Not Applicable)
1,4-Cyclohexanedione doesn't have a known biological function and isn't typically studied in this context.
Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website; Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
A new class of carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold, a perspective novel pseudosugar pattern, have been conceived as anti-HSV agents on the basis of initial protein-ligand docking studies. The asymmetric synthesis of a series of these compounds incorporating different nucleobases has been efficiently completed starting from 1,4-cyclohexanedione.
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